molecular formula C16H19N3O2 B2382791 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide CAS No. 1209777-34-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide

Cat. No. B2382791
CAS RN: 1209777-34-3
M. Wt: 285.347
InChI Key: ZMPRUGOWBSHYRI-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide, commonly known as OP3-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Pyridazin-3-one Derivatives

A novel class of pyridazin-3-one derivatives was synthesized through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, such as p-nitrophenylacetic acid and cyanoacetic acid, yielding pyridazin-3-one derivatives as sole products in excellent yield. Further reactions involving these derivatives led to the creation of various azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, indicating the potential for generating diverse chemical structures from pyridazinone frameworks (Ibrahim & Behbehani, 2014).

Cardiotonic Activity of Dihydropyridazinone Derivatives

Dihydropyridazinone derivatives were found to exhibit potent positive inotropic effects in dogs, with certain compounds showing significant potency and long-acting oral activity. This suggests potential therapeutic applications in cardiovascular diseases (Robertson et al., 1986).

Antinociceptive Activity

Some pyridazinone derivatives demonstrated notable antinociceptive activity, surpassing that of aspirin in certain tests. This highlights the potential for developing new analgesic agents based on pyridazinone structures (Doğruer et al., 2000).

Chemical Properties and Applications

Electrophilic Amination of Amino Acids

N-Boc-oxaziridines were used for the efficient electrophilic amination of N-benzyl amino acids, leading to the preparation of enantiopure N,alpha,N,beta-orthogonally diprotected alpha-hydrazino acids. This method has implications for the synthesis of complex amino acid derivatives, including piperazic acid derivatives (Hannachi et al., 2004).

Analgesic and Anti-inflammatory Activities

A series of pyridazinone derivatives showed significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents for treating pain and inflammation (Doğruer & Şahin, 2003).

Antimicrobial Activity

Pyridazinone and its derivatives have been explored for antimicrobial properties, with some compounds displaying good antibacterial and antifungal activities. This suggests the possibility of developing new antimicrobial agents based on the pyridazinone scaffold (Hossan et al., 2012).

properties

IUPAC Name

2-(4-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-5-7-14(8-6-13)12-15(20)17-9-3-11-19-16(21)4-2-10-18-19/h2,4-8,10H,3,9,11-12H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRUGOWBSHYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide

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